molecular formula C11H8BrNO B14201972 3-(7-Bromo-1H-indol-3-yl)prop-2-enal CAS No. 923293-10-1

3-(7-Bromo-1H-indol-3-yl)prop-2-enal

Cat. No.: B14201972
CAS No.: 923293-10-1
M. Wt: 250.09 g/mol
InChI Key: MLGDBHNSWMVNFM-UHFFFAOYSA-N
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Description

3-(7-Bromo-1H-indol-3-yl)prop-2-enal is a synthetic brominated indole derivative featuring a prop-2-enal (α,β-unsaturated aldehyde) substituent at the 3-position of the indole ring and a bromine atom at the 7-position.

The α,β-unsaturated aldehyde moiety is critical for its reactivity, enabling participation in Michael addition or Schiff base formation, which may enhance its bioactivity .

Properties

CAS No.

923293-10-1

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

3-(7-bromo-1H-indol-3-yl)prop-2-enal

InChI

InChI=1S/C11H8BrNO/c12-10-5-1-4-9-8(3-2-6-14)7-13-11(9)10/h1-7,13H

InChI Key

MLGDBHNSWMVNFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2C=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Bromo-1H-indol-3-yl)prop-2-enal typically involves the reaction of 7-bromoindole with an appropriate aldehyde under specific conditions. One common method is the Claisen-Schmidt condensation reaction, where 7-bromoindole is reacted with an aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(7-Bromo-1H-indol-3-yl)prop-2-enal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(7-Bromo-1H-indol-3-yl)prop-2-enal has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(7-Bromo-1H-indol-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 3-(7-Bromo-1H-indol-3-yl)prop-2-enal and related compounds:

Compound Name Core Structure Substituents Key Activities Reference
This compound Indole 7-Br, 3-prop-2-enal Hypothesized: Anticancer, anti-inflammatory (structural inference)
3-(4-Methoxyphenyl)prop-2-enal Phenylprop-2-enal 4-OCH₃ Anticancer, anti-inflammatory
7-Bromo-3-(methylsulfonyl)-2H-chromen-2-one Coumarin 7-Br, 3-SO₂CH₃ Not explicitly stated; synthetic utility
(Z)-3-(6-Bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one Indole 6-Br, 3-diphenylpropenone Biological activity (unspecified)
2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one Indole 2-Br, 1-propanone, 1-phenylsulfonyl Antimicrobial, antitumor

Functional Group Impact on Bioactivity

  • Aldehyde vs.
  • Bromine Position : The 7-bromo substitution on the indole ring differentiates it from 6-bromo analogues (e.g., ), which may alter steric effects and electronic distribution, influencing receptor binding or metabolic stability.
  • Scaffold Differences : Coumarin-based brominated compounds (e.g., ) lack the indole nitrogen, reducing hydrogen-bonding capacity compared to indole derivatives.

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